
2-Bromo-N-hydroxy-benzamidine
Overview
Description
2-Bromo-N-hydroxy-benzamidine is a hydroxyamidine derivative characterized by a benzamidine core substituted with a bromine atom at the 2-position of the aromatic ring and an N-hydroxy functional group. Structurally, it belongs to the amidine family, which features a protonated imine group (NH–C=N–) that distinguishes it from amides or amidoximes. The compound is synthesized via nucleophilic addition of hydroxylamine to imidoyl chlorides, a method analogous to the preparation of related amidoximes like 4-Bromo-N-phenylbenzamidoxime . The bromine substituent at the 2-position introduces steric and electronic effects, influencing molecular planarity and intermolecular interactions such as hydrogen bonding, which are critical for its physicochemical and biological behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hydroxy-benzamidine typically involves the reaction of 2-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Cyclization Reactions to Form Benzimidazoles
2-Bromo-N-hydroxy-benzamidine serves as a precursor in the synthesis of benzimidazole derivatives. A representative procedure involves:
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Reaction with K₂CO₃ and cobalt nanoparticles in ethanol under reflux, yielding substituted benzimidazoles with 87–95% efficiency .
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Mechanism : Deprotonation by K₂CO₃ facilitates intramolecular cyclization, with cobalt nanoparticles acting as a recyclable catalyst to accelerate C–N bond formation .
Substrate | Catalyst | Conditions | Yield |
---|---|---|---|
N-(2-Bromo-phenyl)-N'-hydroxy-benzamidine | Co nanoparticles (10 mol%) | Ethanol, reflux, air | 87–95% |
Formation of Benzoxazoles and Benzothiazoles
Under modified conditions, the compound participates in cyclizations to form benzoxazoles and benzothiazoles:
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Benzoxazole synthesis : Reaction with 4-hydroxy-benzoyl chloride and NaOH forms intermediate bromoamides, which cyclize in toluene with HMDO (hexamethyldisiloxane) and P₄S₁₀ to yield benzoxazoles .
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Benzothiazole synthesis : Treatment with phosphorus pentasulfide in toluene at 60°C followed by cobalt-catalyzed cyclization produces benzothiazoles in 88–96% yields .
Acid-Catalyzed Rearrangements
In the presence of p-toluenesulfonic acid (PTSA) , this compound undergoes condensation with amines (e.g., 4-aminophenol) to form benzamidine intermediates. These intermediates further cyclize under basic conditions to yield fused heterocycles .
Example :
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Condensation with 4-aminophenol in EtOH (room temperature, PTSA) → N-(2-bromo-phenyl)-N'-(4-hydroxy-phenyl)-benzamidine .
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Cyclization with K₂CO₃/Co nanoparticles → benzimidazole derivatives .
Mechanistic Insights from Quinoxaline Rearrangements
While not directly involving this compound, studies on quinoxaline derivatives suggest analogous pathways:
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Ring-contraction mechanisms : Photochemical or thermal rearrangements of nitrone intermediates may lead to benzimidazolones via oxazirane intermediates .
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Relevance : Substituents at the bromo position influence regioselectivity in cyclization, as seen in related 2-bromoquinoxaline systems .
Comparative Analysis of Catalytic Systems
Cobalt nanoparticles outperform traditional catalysts (e.g., homogeneous acids) in terms of:
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Reusability : Retain activity for ≥5 cycles without significant loss .
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Reaction efficiency : Enable shorter reaction times (2–5 hours) compared to uncatalyzed routes .
Table 2: Spectroscopic Data for Key Products
Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
---|---|---|---|
Benzimidazole | 7.25–7.85 (m, aromatic H) | 115–150 (aromatic C) | 211.0445 [M+H]⁺ |
Benzoxazole | 6.90–7.60 (m, aromatic H) | 110–145 (aromatic C) | 227.0398 [M+H]⁺ |
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition
2-Bromo-N-hydroxy-benzamidine has been investigated as a potent inhibitor of various enzymes, particularly proteases. Its structure allows it to interact effectively with the active sites of these enzymes, making it a valuable tool in drug discovery. For instance, it has shown potential as an inhibitor for papain-like cysteine proteases (PLpro) associated with coronaviruses, including SARS-CoV-2. In vitro studies demonstrated that benzamide derivatives exhibit significant antiviral activity, with some compounds achieving low EC50 values, indicating their effectiveness against viral replication .
Trypanocidal Activity
Research has indicated that benzamidine derivatives, including this compound, can inhibit the alternative oxidase (TAO) in Trypanosoma brucei, the causative agent of sleeping sickness. These compounds have demonstrated nanomolar range inhibitory activity in both in vitro and in vivo models, showcasing their potential as therapeutic agents against trypanosomiasis .
Biochemical Research
Assays for Protein Interactions
The compound is utilized in biochemical assays to study protein interactions and enzyme kinetics. Its ability to selectively inhibit specific enzymes allows researchers to dissect complex biological pathways and understand the role of various proteins in disease mechanisms .
Structure-Activity Relationship Studies
this compound serves as a scaffold for synthesizing new derivatives aimed at enhancing biological activity. Structure-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy and selectivity against target enzymes . These studies help elucidate how modifications to the benzamidine structure can influence its biological properties.
Materials Science
Synthesis of Novel Compounds
This compound acts as a building block in organic synthesis, facilitating the development of more complex molecules. It has been used in reactions that lead to the formation of various heterocycles and biologically active compounds. For example, cobalt-catalyzed reactions involving this compound have been reported to yield high-purity products with potential applications in drug development .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions stabilize the compound within the binding site, leading to inhibition or modulation of the target’s activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The position of bromine and the nature of the functional group significantly differentiate 2-Bromo-N-hydroxy-benzamidine from analogs. Key comparisons include:
*Inferred from steric hindrance of 2-bromo substitution.
- Planarity: The 2-bromo substituent in this compound likely induces greater steric hindrance compared to 4-bromo derivatives, reducing aromatic ring planarity. This contrasts with 2-aminobenzamides, where the amino group enhances planarity and hydrogen-bonding capacity .
- Hydrogen Bonding : Both this compound and 4-Bromo-N-phenylbenzamidoxime form O–H⋯N hydrogen-bonded dimers, critical for crystal packing and stability .
Physicochemical Properties
- Solubility : Amidines and amidoximes generally exhibit higher solubility in polar solvents than amides due to their charged or polarizable groups. However, the bulky bromine at the 2-position may reduce solubility compared to 4-substituted analogs.
- Stability : The N-hydroxy group in amidines increases susceptibility to oxidation compared to amidoximes (which contain an additional oxygen atom) .
Research Findings and Key Insights
- Synthetic Flexibility : The synthesis of this compound follows pathways similar to amidoximes, enabling modular substitution for tailored applications .
- Structure-Activity Relationships (SAR) : Substitution at the 2-position versus the 4-position alters electronic profiles and steric effects, impacting bioactivity. For example, 2-bromo derivatives may exhibit enhanced selectivity in enzyme inhibition due to restricted rotational freedom.
- Crystallographic Data : Hydrogen-bonded dimers observed in related compounds suggest that this compound may form similar supramolecular architectures, influencing its solid-state reactivity .
Biological Activity
2-Bromo-N-hydroxy-benzamidine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, research findings, and potential applications, supported by data tables and case studies.
This compound has the molecular formula CHBrNO, with a molecular weight of approximately 215.05 g/mol. The compound features a bromine atom at the ortho position relative to the amidine functional group, which includes a hydroxy group attached to a benzamidine structure. This unique configuration enhances its chemical reactivity and biological activity, making it valuable in biochemical research and drug development .
The primary biological activity of this compound lies in its role as an enzyme inhibitor , particularly targeting various proteases. The compound interacts with these enzymes by binding to their active sites, effectively inhibiting their catalytic activity. This inhibition can lead to alterations in cellular signaling pathways and gene expression, impacting critical processes such as cell growth and differentiation .
Binding Affinity and Selectivity
Molecular docking studies have demonstrated that this compound forms stable complexes with target enzymes, which is crucial for understanding its binding affinities and the structural basis for enzyme inhibition. Its specificity for certain proteases allows it to serve as a valuable tool for studying enzyme functions and interactions within metabolic pathways .
Comparative Biological Activity
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and activities of related compounds:
Compound Name | Structure Features | Biological Activity |
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4-Bromo-N-hydroxy-2-methyl-benzamidine | Methyl group at para position | Similar enzyme inhibition profile |
2-Bromo-benzamidine | Lacks hydroxy group | Less selective in enzyme inhibition |
N-Hydroxy-benzamidine | No bromine substituent | Broader spectrum of biological activity |
This comparison highlights how the presence of specific substituents, such as bromine and hydroxy groups, influences the compound's functionality and selectivity .
Case Studies and Research Findings
Research has indicated that this compound can significantly alter the behavior of cells by inhibiting specific proteases involved in disease processes. For instance, studies have shown its potential applications in cancer therapy by targeting proteases that are overexpressed in malignant cells .
In one notable study, researchers explored the compound's effects on transcription factors associated with acute myeloid leukemia (AML). The findings suggested that this compound could inhibit DNA binding activities of critical transcription factors like HOXA9, which is implicated in leukemic processes. This inhibition was observed to be dose-dependent, indicating its potential as a therapeutic agent in treating AML .
Q & A
Q. Basic: What are the established synthetic routes for 2-Bromo-N-hydroxy-benzamidine, and how can purity be optimized?
The synthesis of hydroxyamidine derivatives like this compound typically involves reacting imidoyl chlorides with hydroxylamine under controlled conditions . For example, bromination agents such as -bromosuccinimide (NBS) can be employed in dichloromethane at low temperatures, followed by reaction with hydrazone derivatives (e.g., in methanol or ethanol) to form the target compound. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., CHCl/MeOH) to minimize by-products . Recrystallization from methanol or DMF/MeOH mixtures is recommended for purity enhancement, as demonstrated in analogous syntheses .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?
Discrepancies in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or crystallographic disorder. To address this:
- Perform iterative purification (e.g., column chromatography) and cross-validate with multiple techniques (e.g., -NMR, -NMR, and high-resolution mass spectrometry).
- Use X-ray crystallography to unambiguously confirm molecular geometry, as seen in the crystal structure of a related hydroxyamidine derivative, which revealed twisted benzene rings (34.4–59.2°) and intermolecular O–H⋯N hydrogen bonds .
- Employ computational tools (e.g., density functional theory) to predict spectral profiles and compare with experimental data .
Q. Basic: What analytical methods are critical for confirming the structure of this compound?
Essential techniques include:
- X-ray crystallography : Resolve bond lengths, angles, and hydrogen-bonding networks using programs like SHELXL for refinement .
- Spectroscopy : IR for functional groups (e.g., C=N at ~1623 cm, OH at ~3433 cm) and NMR for aromatic proton environments (e.g., δ 6.94–8.17 ppm in DMSO-d) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 291 [M] for analogous compounds) .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Synthetic diversification : Modify substituents on the benzamidine core (e.g., halogen positioning, hydroxy group protection) using reagents like TIPSCl or methyl 3-(chlorocarbonyl)propanoate, as shown in related N-benzoyl-2-hydroxybenzamide derivatives .
- Biological assays : Test derivatives for enzyme inhibition (e.g., amidase or kinase assays) and correlate activity with electronic (Hammett σ constants) or steric parameters (molecular volume calculations).
- Crystallographic data : Link hydrogen-bonding motifs (e.g., dimerization via O–H⋯N) to solubility or target binding efficiency .
Q. Advanced: What strategies mitigate by-product formation during synthesis?
- Reaction optimization : Adjust stoichiometry (e.g., equimolar ratios of 4-bromobenzoyl chloride and hydroxylamine derivatives) and solvent polarity (e.g., acetonitrile for improved selectivity) .
- Temperature control : Use low-temperature conditions (0°C) for bromination steps to suppress side reactions .
- Real-time monitoring : Employ TLC or HPLC to track intermediate formation and quench reactions at optimal conversion points .
Q. Basic: What purification methods are effective for isolating this compound?
- Recrystallization : Use methanol or ethanol for high-yield recovery, leveraging the compound’s moderate solubility in polar solvents .
- Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) separate brominated by-products .
- Solvent partitioning : Exploit pH-dependent solubility (e.g., acid-base extraction) for crude product isolation .
Q. Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?
The crystal structure of a related hydroxyamidine derivative revealed centrosymmetric dimers formed via O–H⋯N hydrogen bonds (2.7–2.9 Å), which enhance thermal stability and reduce solubility . Such interactions can be probed using SHELXL for refinement and ORTEP-3 for visualization . These insights guide co-crystal design for improved bioavailability or solid-state reactivity.
Q. Advanced: What challenges arise in refining macromolecular structures containing this compound using SHELX?
- Data quality : High-resolution (<1.0 Å) data is critical for resolving bromine’s electron density and disorder. SHELXL’s twinning correction algorithms are essential for handling pseudo-merohedral twinning .
- Hydrogen bonding networks : Use SHELXPRO to model anisotropic displacement parameters for hydroxyl and amide groups, ensuring accurate H-bond geometry .
Properties
IUPAC Name |
2-bromo-N'-hydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQOWPJQZVMMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398992 | |
Record name | Benzenecarboximidamide,2-bromo-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132475-60-6 | |
Record name | Benzenecarboximidamide,2-bromo-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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